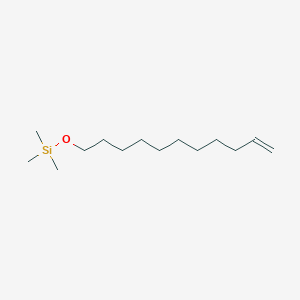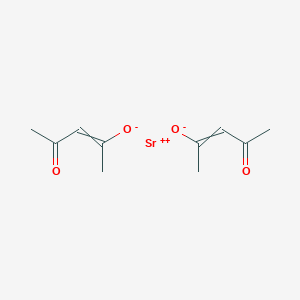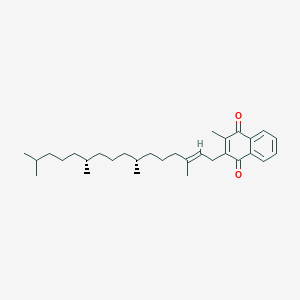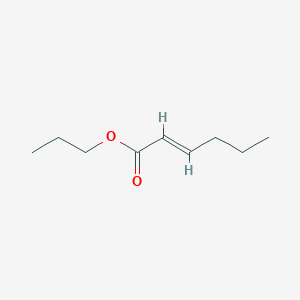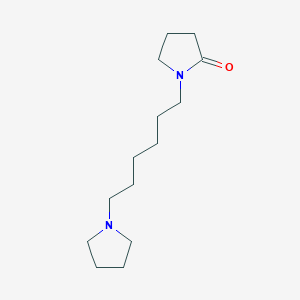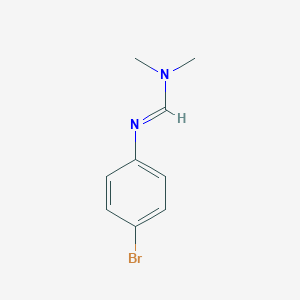![molecular formula C16H30O4Si3 B079897 Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 10586-16-0](/img/structure/B79897.png)
Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester, also known as TMS-BOA, is a chemical compound commonly used in scientific research. It is a derivative of benzoic acid and is often used as a protecting group for carboxylic acids. TMS-BOA is a colorless liquid that is soluble in organic solvents such as ether and dichloromethane. In
Mecanismo De Acción
Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester acts as a protecting group for carboxylic acids by forming a stable ester. This ester is resistant to hydrolysis and other chemical reactions, allowing the carboxylic acid to be selectively deprotected under specific conditions. Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is also used as a reagent in organic synthesis reactions by reacting with other compounds to form new products.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is a toxic and flammable substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester has several advantages for lab experiments. It is a stable and easily handled compound that can be stored for long periods of time. It is also relatively inexpensive and readily available. However, Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester has some limitations. It is a toxic and flammable substance that should be handled with care. It also has a strong odor that can be unpleasant.
Direcciones Futuras
There are several future directions for the use of Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester could also be used in the development of new materials and polymers. Additionally, Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester could be used in the synthesis of new biomolecules and peptides for use in medical research. Further research is needed to explore these potential applications of Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester.
Conclusion:
In conclusion, Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is a useful compound in scientific research. It is widely used as a protecting group for carboxylic acids and as a reagent in organic synthesis reactions. Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester has several advantages for lab experiments, but also has some limitations due to its toxicity and strong odor. There are several potential future directions for the use of Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester in scientific research, including the development of new pharmaceuticals, agrochemicals, materials, and biomolecules.
Métodos De Síntesis
The synthesis of Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The resulting product is then treated with a mixture of trimethylsilyl chloride and pyridine to form Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester. The overall yield of this synthesis method is around 70%.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is widely used in scientific research as a protecting group for carboxylic acids. It is also used as a reagent in organic synthesis reactions. Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is particularly useful in the synthesis of peptides and other biomolecules. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
10586-16-0 |
|---|---|
Nombre del producto |
Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester |
Fórmula molecular |
C16H30O4Si3 |
Peso molecular |
370.66 g/mol |
Nombre IUPAC |
trimethylsilyl 2,4-bis(trimethylsilyloxy)benzoate |
InChI |
InChI=1S/C16H30O4Si3/c1-21(2,3)18-13-10-11-14(16(17)20-23(7,8)9)15(12-13)19-22(4,5)6/h10-12H,1-9H3 |
Clave InChI |
VOVIHULKTZBZND-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OC1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
2,4-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



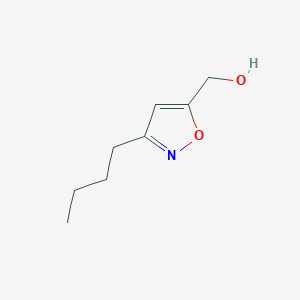
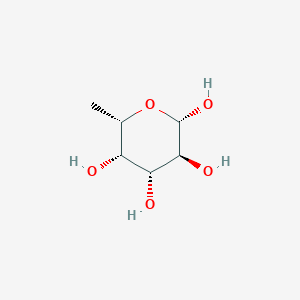
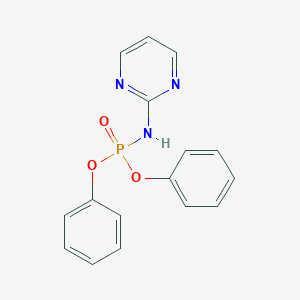

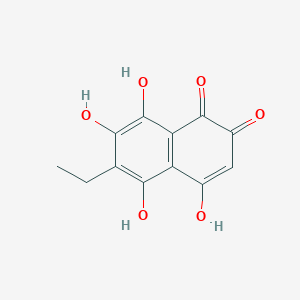
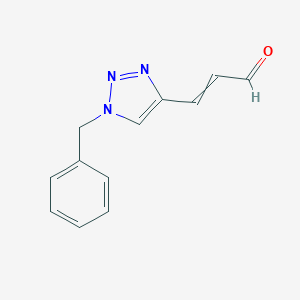
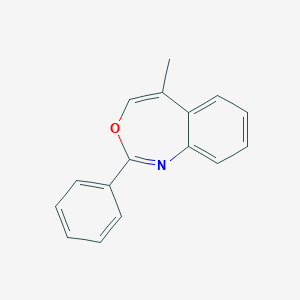
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
